Superior ErbB2 (HER2) Selectivity Over EGFR vs. 3-Chloro-4-methoxyphenol and Pyridyl Isomers
The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group confers a 18.3-fold selectivity for ErbB2 (HER2) over EGFR when incorporated into a 5-methoxy-quinazolin-4-yl-amine scaffold, with an IC50 of 24 nM for ErbB2 compared to 440 nM for EGFR [1]. In contrast, close structural analogs lacking the pyridin-2-ylmethoxy moiety (e.g., 3-chloro-4-methoxyphenol) or with alternative pyridyl substitution patterns show markedly different selectivity profiles, with typical EGFR:ErbB2 selectivity ratios often reversed or ablated [2]. This selectivity is crucial for minimizing on-target wild-type EGFR toxicity while maintaining anti-tumor efficacy in HER2-amplified cancers.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | ErbB2: 24 nM; EGFR: 440 nM |
| Comparator Or Baseline | 3-Chloro-4-methoxyphenol analogs: EGFR ~ 100-500 nM; ErbB2 ~ >1000 nM (typical range) |
| Quantified Difference | Selectivity Ratio: 18.3-fold (ErbB2 vs EGFR) for target compound; Comparator exhibits reversed selectivity |
| Conditions | In vitro kinase phosphorylation assay using synthetic peptide substrate |
Why This Matters
This selectivity window is essential for developing safer HER2 inhibitors; procurement of the correct intermediate ensures the final drug candidate maintains this validated safety margin.
- [1] BindingDB. BDBM50171255 - CHEMBL194389. IC50: 24 nM (ErbB2), 440 nM (EGFR). View Source
- [2] Traxler, P. et al. Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. J. Med. Chem. 1997, 40(22), 3601–3616. (Comparative SAR of phenylaminoquinazolines) View Source
